molecular formula C9H9ClF2 B15329397 2-(3-Chloropropyl)-1,3-difluorobenzene

2-(3-Chloropropyl)-1,3-difluorobenzene

Cat. No.: B15329397
M. Wt: 190.62 g/mol
InChI Key: LOHIKTZKNCUUJU-UHFFFAOYSA-N
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Description

2-(3-Chloropropyl)-1,3-difluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It consists of a benzene ring substituted with two fluorine atoms at the 1 and 3 positions and a 3-chloropropyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropyl)-1,3-difluorobenzene typically involves the halogenation of a suitable precursor. One common method is the Friedel-Crafts alkylation reaction, where 1,3-difluorobenzene is reacted with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropyl)-1,3-difluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

    Oxidation: Products include alcohols, aldehydes, or carboxylic acids depending on the extent of oxidation.

    Reduction: Products include alkanes or partially reduced intermediates.

Scientific Research Applications

2-(3-Chloropropyl)-1,3-difluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropyl)-1,3-difluorobenzene depends on its interaction with molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The specific pathways involved may include enzyme inhibition, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloropropyl)-1,3-dioxolane
  • 3-Chloropropylbis(catecholato)silicate
  • (3-Chloropropyl)trimethoxysilane

Uniqueness

2-(3-Chloropropyl)-1,3-difluorobenzene is unique due to the presence of both fluorine and chlorine atoms, which impart distinct chemical properties. The fluorine atoms increase the compound’s stability and resistance to metabolic degradation, while the chlorine atom provides a reactive site for further chemical modifications. This combination of properties makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H9ClF2

Molecular Weight

190.62 g/mol

IUPAC Name

2-(3-chloropropyl)-1,3-difluorobenzene

InChI

InChI=1S/C9H9ClF2/c10-6-2-3-7-8(11)4-1-5-9(7)12/h1,4-5H,2-3,6H2

InChI Key

LOHIKTZKNCUUJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CCCCl)F

Origin of Product

United States

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